5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid
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Overview
Description
5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the indole family. This compound is characterized by the presence of a chlorosulfonyl group attached to the indole ring, which imparts unique chemical properties. It is widely used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid typically involves the chlorosulfonation of indole-3-carboxylic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: Indole-3-carboxylic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The reaction mixture is then purified through crystallization or distillation to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale Chlorosulfonation: Utilizing industrial reactors to handle large volumes of reactants.
Continuous Purification: Employing continuous distillation or crystallization techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding indole derivative.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Often conducted using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Derivatives: Formed through substitution reactions with alcohols.
Indole Derivatives: Formed through reduction reactions.
Scientific Research Applications
5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to modify other molecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, used in the synthesis of β-lactams and other organic molecules.
5-(Chlorosulfonyl)-2-hydroxybenzoic acid: Similar in structure but with a hydroxyl group, used in the synthesis of sulfonylhydrazide derivatives.
Uniqueness
5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid is unique due to the presence of both the indole ring and the chlorosulfonyl group. This combination imparts distinct chemical properties, making it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
5-chlorosulfonyl-1H-indole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4S/c10-16(14,15)5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBJIQZTCRHCKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=CN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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